molecular formula C10H11ClN2 B610291 5-Chloro-2,3,3-trimethyl-3H-pyrrolo[2,3-b]pyridine

5-Chloro-2,3,3-trimethyl-3H-pyrrolo[2,3-b]pyridine

Cat. No.: B610291
M. Wt: 194.66 g/mol
InChI Key: AILDZBGVVXAGGM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions

Industrial Production Methods

Industrial production of PRP-194 typically involves large-scale organic synthesis techniques. The process may include steps such as purification, crystallization, and drying to obtain the final product in a pure form. The specific industrial methods and conditions are proprietary and not disclosed in public sources .

Chemical Reactions Analysis

Types of Reactions

PRP-194 undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxidized derivatives, while substitution reactions can produce a range of substituted pyrrolo[2,3-b]pyridine compounds .

Scientific Research Applications

PRP-194 has several scientific research applications, including:

Mechanism of Action

The mechanism of action of PRP-194 involves its interaction with specific molecular targets and pathways. The compound may exert its effects through binding to target proteins or enzymes, leading to changes in their activity. The exact molecular targets and pathways involved are not well-characterized in the literature .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

PRP-194 is unique due to its specific chemical structure, which includes a chlorine atom and a trimethyl group. This unique structure makes it a valuable precursor for the synthesis of various bioactive molecules and dyes .

Properties

IUPAC Name

5-chloro-2,3,3-trimethylpyrrolo[2,3-b]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11ClN2/c1-6-10(2,3)8-4-7(11)5-12-9(8)13-6/h4-5H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AILDZBGVVXAGGM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C1(C)C)C=C(C=N2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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5-Chloro-2,3,3-trimethyl-3H-pyrrolo[2,3-b]pyridine
Reactant of Route 2
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5-Chloro-2,3,3-trimethyl-3H-pyrrolo[2,3-b]pyridine
Reactant of Route 3
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5-Chloro-2,3,3-trimethyl-3H-pyrrolo[2,3-b]pyridine
Reactant of Route 4
5-Chloro-2,3,3-trimethyl-3H-pyrrolo[2,3-b]pyridine
Reactant of Route 5
5-Chloro-2,3,3-trimethyl-3H-pyrrolo[2,3-b]pyridine
Reactant of Route 6
5-Chloro-2,3,3-trimethyl-3H-pyrrolo[2,3-b]pyridine

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